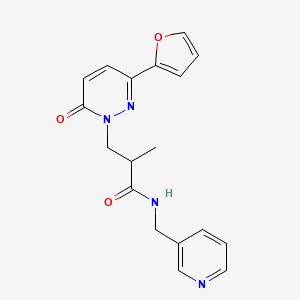

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide

Description

Propriétés

IUPAC Name |

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-13(18(24)20-11-14-4-2-8-19-10-14)12-22-17(23)7-6-15(21-22)16-5-3-9-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDDXTFKNZXIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide is a complex organic molecule characterized by a furan ring, a pyridazine moiety, and a propanamide structure. This unique arrangement of functional groups suggests potential biological activities, particularly in medicinal chemistry. The biological activity of compounds featuring furan and pyridazine structures has been documented in various studies, indicating a wide range of pharmacological properties.

Key Features:

- Furan Ring : Known for its diverse pharmacological properties.

- Pyridazine Core : Often associated with biological activity.

- Propanamide Group : Contributes to the compound's chemical reactivity.

Anticancer Properties

Research indicates that compounds similar to 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide exhibit significant anticancer activities. For instance, derivatives containing furan and pyridazine structures have shown efficacy against various cancer cell lines through mechanisms such as:

- Inhibition of tubulin polymerization.

- Induction of apoptosis in cancer cells.

A study on related compounds demonstrated that furan derivatives can selectively inhibit cancer cell proliferation, suggesting that the presence of the furan ring enhances anticancer activity .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess anti-inflammatory properties. For example, a study on 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) revealed its ability to reduce inflammatory markers and modulate enzyme activity associated with inflammation. This suggests that the compound may exert similar effects due to its structural similarities .

Enzyme Modulation

The compound may interact with various enzymes involved in metabolic processes. For instance, the modulation of phase I and II detoxifying enzymes has been observed in studies involving furan derivatives, indicating potential protective roles against oxidative stress and carcinogen-induced damage .

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| FPP-3 | Furan & Pyridine | Anti-inflammatory, Chemopreventive |

| BNC105 | Benzofuran | Anticancer, Vascular disrupting agent |

| 6-Oxopyridazine | Pyridazine core | Antimicrobial properties |

Case Study 1: Anticancer Activity

A focused library screening identified several furan-containing compounds with potent anticancer properties. In vitro studies demonstrated that these compounds could inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis and disrupting microtubule dynamics .

Case Study 2: Anti-inflammatory Mechanism

In another study, FPP-3 was shown to inhibit DMBA-induced genotoxicity in MCF-7 cells by reducing DNA adduct formation and modulating phase I and II enzyme activities. This indicates a potential chemopreventive role for compounds with similar structures .

Comparaison Avec Des Composés Similaires

Structural Comparison

The target compound’s structure is distinguished by three key features:

- Pyridazinone core: Common to all analogs, but substituents vary. The furan-2-yl group at position 3 contrasts with benzyloxy (e.g., 5a-b ), piperazinyl (e.g., 6f-h ), or phenyl groups (e.g., 6j-k ).

- Side chain : The 2-methylpropanamide chain differs from acetamide (e.g., 6e ) or hydrazide (e.g., S3 ) linkages in analogs.

- Terminal group : The pyridin-3-ylmethyl group contrasts with antipyrine (e.g., 6e-k ) or sulfonamide moieties (e.g., 5a-b ).

Table 1: Structural Features of Pyridazinone Derivatives

Spectroscopic and Physicochemical Properties

Key data from analogs highlight trends influenced by substituents:

- HRMS : Benzyloxy derivative 5a ([M+Na]⁺: 380.067428) vs. chlorophenylpiperazinyl derivative 6h ([M+H]⁺: 532.2464) . Higher molecular weights correlate with bulkier substituents.

- IR Spectroscopy : C=O stretches in antipyrine hybrids (e.g., 1655–1681 cm⁻¹ in 6f ) align with propanamide C=O expected in the target compound.

- Melting Points : Piperazinyl derivatives (e.g., 6h : 145–147°C ) have lower melting points than phenyl-substituted analogs (e.g., 6k : 233–235°C ), suggesting furan’s planar structure may enhance crystallinity.

Table 2: Physicochemical Data for Selected Analogs

Q & A

Q. Q1. What are the standard synthetic routes for 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

Furan ring formation : Cyclization of precursor molecules under acidic or basic conditions.

Pyridazine core assembly : Condensation of hydrazine derivatives with diketones or via cycloaddition reactions.

Coupling reactions : Amide bond formation between the pyridazine-furan intermediate and the pyridinylmethyl propanamide moiety using coupling agents like EDCI or HOBt .

Key Considerations :

- Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates.

- Reaction yields depend on solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 60–80°C for amide coupling).

Q. Q2. How is the compound characterized to confirm its structure?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm hydrogen/carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, pyridazine carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (CHNO, exact mass 324.33 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and bond angles for crystalline derivatives .

Advanced Synthetic Optimization

Q. Q3. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., amide coupling) .

- Catalyst Screening : Palladium catalysts enhance coupling efficiency, while Lewis acids (e.g., ZnCl) improve cyclization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) aid in recrystallization .

Data Table 1: Reaction Optimization Parameters

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Amide Coupling | DMF | EDCI/HOBt | 25 | 65 |

| Cyclization | THF | ZnCl | 60 | 78 |

Q. Q4. How can contradictory data in synthetic pathways be resolved?

Methodological Answer:

- Mechanistic Studies : Use kinetic isotope effects or computational modeling (DFT) to identify rate-limiting steps .

- Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., over-oxidized furan derivatives) to adjust reagent stoichiometry .

Biological Activity and Mechanism

Q. Q5. What biological activities are associated with this compound?

Methodological Answer:

- Anticancer Potential : Pyridazine derivatives inhibit kinases (e.g., EGFR) via competitive binding to ATP pockets. IC values range from 0.5–10 µM in cell lines (e.g., MCF-7) .

- Antimicrobial Activity : Furan moieties disrupt bacterial membranes (MIC: 8–32 µg/mL against S. aureus) .

Data Table 2: Biological Activity Profile

| Assay | Target | IC/MIC | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 1.2 µM | |

| Antibacterial | S. aureus | 16 µg/mL |

Q. Q6. How can researchers identify molecular targets and pathways?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., COX-2, TNF-α) .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .

Data Analysis and Reproducibility

Q. Q7. How should researchers address variability in biological assay results?

Methodological Answer:

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to calculate Hill coefficients and validate EC consistency .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-experimental variability .

Q. Q8. What computational tools are recommended for SAR studies?

Methodological Answer:

- QSAR Modeling : Build models with MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity .

- Structural Alerts : Identify toxicophores (e.g., reactive esters) using Derek Nexus to prioritize derivatives .

Advanced Mechanistic Studies

Q. Q9. How can oxidation/reduction reactions of the compound be analyzed?

Methodological Answer:

- Oxidation : Treat with KMnO (pH 7, 25°C) to oxidize furan to maleic acid derivatives; monitor via FT-IR (loss of C-O-C stretch at 1250 cm) .

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces pyridazine rings; track by NMR (disappearance of vinylic protons) .

Q. Q10. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.